4-Bromo-5-ethyl-1H-indazole
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Overview
Description
4-Bromo-5-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 4th position and an ethyl group at the 5th position makes this compound unique
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-5-ethyl-1h-indazole, have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling, growth, and proliferation.
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Biochemical Pathways
This compound may affect several biochemical pathways due to its potential inhibitory effects on various kinases. For instance, it could impact the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, which are crucial for cell growth, proliferation, and survival .
Result of Action
Given its potential inhibitory effects on various kinases, it could lead to changes in cell signaling, growth, and proliferation .
Biochemical Analysis
Cellular Effects
Indazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indazole derivatives can be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1-bromo-4-ethyl-2-nitrobenzene, a Bartoli indole synthesis can be employed . This involves the reaction of the nitrobenzene derivative with a Grignard reagent, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-ethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Comparison with Similar Compounds
4-Bromo-1H-indazole: Lacks the ethyl group at the 5th position.
5-Ethyl-1H-indazole: Lacks the bromine atom at the 4th position.
4-Bromo-3-methyl-1H-indazole: Has a methyl group instead of an ethyl group at the 5th position.
Uniqueness: 4-Bromo-5-ethyl-1H-indazole is unique due to the specific combination of the bromine atom and the ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-ethyl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-3-4-8-7(9(6)10)5-11-12-8/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVOECDVJNABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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